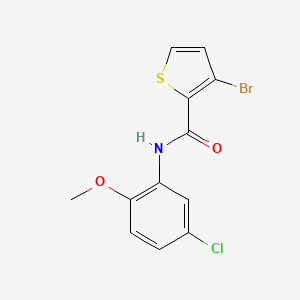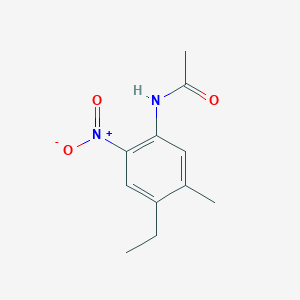![molecular formula C32H26FN5O4Pd B11940504 Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is a complex organometallic compound. This compound features a palladium(2+) ion coordinated with a variety of organic ligands, including acetonitrile, cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine. The presence of palladium(2+) makes it a valuable catalyst in various chemical reactions, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) typically involves the coordination of palladium(2+) with the respective organic ligands. The process often starts with the preparation of individual ligands, followed by their coordination to the palladium(2+) ion under controlled conditions. Common synthetic routes include:
Ligand Synthesis: Preparation of cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine ligands.
Coordination Reaction: Mixing the ligands with a palladium(2+) salt (e.g., palladium chloride) in a suitable solvent like acetonitrile under inert atmosphere and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and solvent choice.
化学反应分析
Types of Reactions
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium(2+) ion is oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce palladium(2+) to palladium(0), often used in catalytic cycles.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce palladium(0) species.
科学研究应用
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) has diverse applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its anticancer properties due to the cytotoxic effects of palladium complexes.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its catalytic properties.
作用机制
The mechanism by which Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) exerts its effects involves coordination chemistry and catalysis. The palladium(2+) ion acts as a central metal, facilitating various catalytic cycles through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the formation and breaking of chemical bonds, making it a versatile catalyst.
相似化合物的比较
Similar Compounds
Palladium(2+) Complexes: Other palladium(2+) complexes with different ligands, such as palladium(2+) acetate and palladium(2+) chloride.
Nickel(2+) Complexes: Nickel(2+) complexes with similar ligands, used in similar catalytic applications.
Platinum(2+) Complexes: Platinum(2+) complexes, often used in anticancer research.
Uniqueness
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is unique due to its specific ligand combination, which imparts distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C32H26FN5O4Pd |
|---|---|
分子量 |
670.0 g/mol |
IUPAC 名称 |
acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) |
InChI |
InChI=1S/C30H25FN4O4.C2H3N.Pd/c1-4-19-21(20-10-6-5-9-18(20)17-32)15-16-22(31)27(19)34-29(36)23-11-7-12-24(33-23)30(37)35-28-25(38-2)13-8-14-26(28)39-3;1-2-3;/h5-16H,4H2,1-3H3,(H2,34,35,36,37);1H3;/q;;+2/p-2 |
InChI 键 |
SYUIQKLLPPSRFH-UHFFFAOYSA-L |
规范 SMILES |
CCC1=C(C=CC(=C1[N-]C(=O)C2=CC=CC(=N2)C(=O)[N-]C3=C(C=CC=C3OC)OC)F)C4=CC=CC=C4C#N.CC#N.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



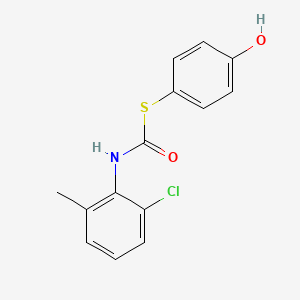
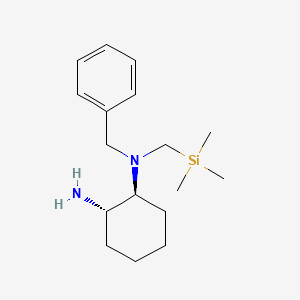
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
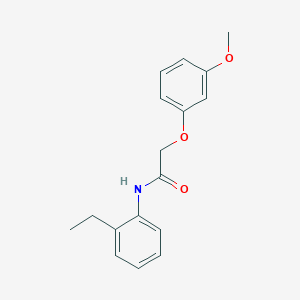
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)


![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
